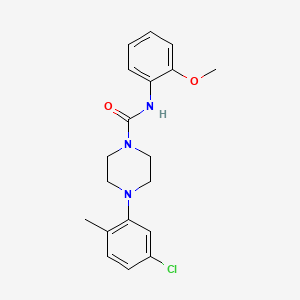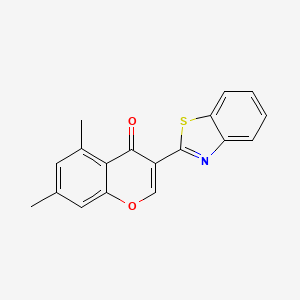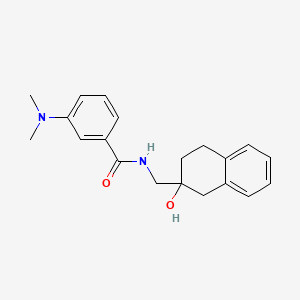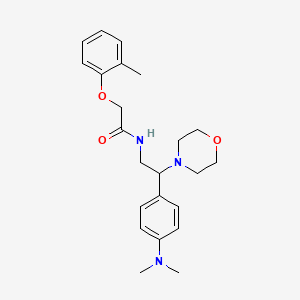
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, also known as BML-275 or Compound C, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is a potent and selective inhibitor of AMPK, which is a cellular energy sensor that regulates various metabolic pathways in response to changes in energy status. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during conditions of cellular stress, such as hypoxia or glucose deprivation. Once activated, AMPK promotes the catabolic pathways that generate ATP and inhibits the anabolic pathways that consume ATP. This compound inhibits the activity of AMPK by binding to the catalytic subunit of the enzyme, preventing its activation by phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by suppressing the activity of AMPK. In adipocytes, this compound inhibits insulin-stimulated glucose uptake and promotes lipolysis by inhibiting the activity of AMPK. In skeletal muscle cells, this compound inhibits glucose uptake and glycogen synthesis by inhibiting the activity of AMPK. In liver cells, this compound inhibits gluconeogenesis and promotes fatty acid oxidation by inhibiting the activity of AMPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has several advantages as a research tool, including its high potency and selectivity for AMPK inhibition, its ability to inhibit AMPK in various cell types and tissues, and its availability as a commercial reagent. However, there are also some limitations to its use in lab experiments, including its potential off-target effects, its potential toxicity at high concentrations, and the need for careful interpretation of results due to the complex nature of AMPK signaling pathways.
Direcciones Futuras
There are several future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, including the identification of its downstream targets and the development of more potent and selective inhibitors of AMPK. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and inflammation. Finally, the development of new methods for the delivery of this compound to specific tissues and cell types could enhance its therapeutic potential and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form 2-(o-tolyloxy)acetyl chloride. This is then reacted with N-(2-aminoethyl)morpholine to form N-(2-(o-tolyloxy)acetyl)-2-(morpholino)ethylamine. The final step involves the reaction of this intermediate with dimethylformamide dimethyl acetal to form this compound.
Aplicaciones Científicas De Investigación
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to inhibit the activity of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This inhibition leads to the suppression of various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-6-4-5-7-22(18)29-17-23(27)24-16-21(26-12-14-28-15-13-26)19-8-10-20(11-9-19)25(2)3/h4-11,21H,12-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDEQHEWPVJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)
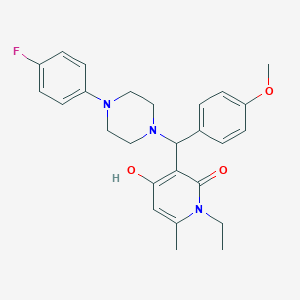
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2914530.png)
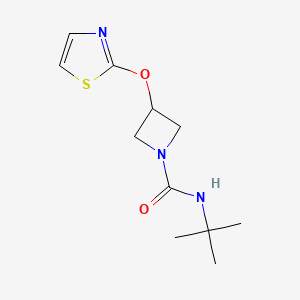
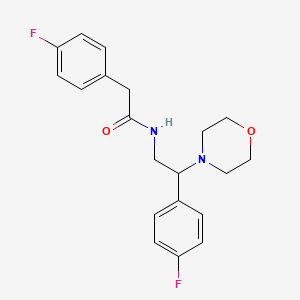
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2914535.png)
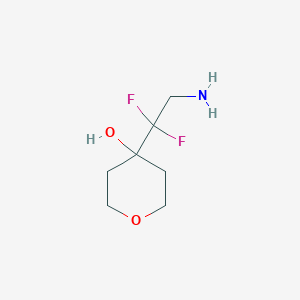
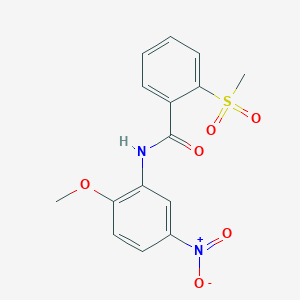
![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)
